molecular formula C16H19N3O4S B5547123 5-morpholin-4-yl-2-[2-(phenylsulfonyl)ethyl]pyridazin-3(2H)-one

5-morpholin-4-yl-2-[2-(phenylsulfonyl)ethyl]pyridazin-3(2H)-one

Cat. No. B5547123
M. Wt: 349.4 g/mol
InChI Key: IDGLGLAAIJGVBG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyridazinone derivatives, including those similar to our compound of interest, often involves the preparation of 2-alkyl- or 2-alkenyl-4-alkoxy-5-(substituted amino)-3(2H)-pyridazinones. These compounds have been synthesized to examine their analgesic and anti-inflammatory activities, with variations in the substituents on the pyridazinone nucleus to explore structure-activity relationships (Takaya et al., 1979).

Molecular Structure Analysis

The molecular structure of pyridazinone derivatives has been extensively studied, revealing how different substituents affect their chemical behavior and biological activity. For instance, the crystal structure analysis of similar compounds has shown that the orientation of the morpholine ring and the phenyl or oxadiazole groups in relation to the pyridazinone core can significantly influence their physical and chemical properties (Sun et al., 2017).

Chemical Reactions and Properties

Pyridazinones undergo various chemical reactions, reflecting their versatile chemical nature. The reactions can include transformations such as nucleophilic substitutions, ring expansions, and the formation of new derivatives through reactions with different reagents. The synthesis and functionalization of these compounds are crucial for developing new pharmacologically active agents (Albright et al., 1978).

Physical Properties Analysis

The physical properties of pyridazinone derivatives, such as solubility, melting points, and crystalline structure, are essential for their application in drug formulation. These properties are influenced by the molecular structure, the presence of specific functional groups, and intermolecular interactions within the crystal lattice. Studies using techniques like single crystal X-ray diffraction have provided valuable insights into these aspects (Mamatha S.V et al., 2019).

Chemical Properties Analysis

The chemical properties, including reactivity towards different reagents, stability under various conditions, and the potential for undergoing specific chemical transformations, are crucial for the development of pyridazinone-based drugs. Investigations into the oxidation reactions and the ability to form new compounds through photochemical processes have shed light on the chemical versatility of pyridazinone compounds (Maki et al., 1988).

Scientific Research Applications

Glucan Synthase Inhibitor in Antifungal Research

Research has identified derivatives of 5-morpholin-4-yl-2-[2-(phenylsulfonyl)ethyl]pyridazin-3(2H)-one as potent β-1,3-glucan synthase inhibitors. These compounds have shown significant efficacy in vivo against Candida glabrata infections, highlighting their potential as antifungal agents. The structure-activity relationship studies of these compounds have led to the identification of specific derivatives with enhanced antifungal activity against strains such as Candida glabrata and Candida albicans, demonstrating their potential in antifungal therapy and drug development (P. Ting et al., 2011; Gang Zhou et al., 2011).

Antimicrobial and Modulating Activity

4-(Phenylsulfonyl) morpholine, related to the core structure of the chemical , demonstrates noteworthy antimicrobial properties. This compound has been studied for its activity against both standard and multi-resistant strains of various bacteria and fungi. It's particularly interesting for its potential to enhance the effectiveness of other antimicrobial agents, indicating its utility in overcoming drug resistance (M. A. Oliveira et al., 2015).

Analgesic and Anti-inflammatory Properties

The synthesis of novel 2-(N-pyrrolidino, N-piperidino, or N-morpholino)-7-phenyl-[1,3]thiazolo[4,5-d]pyridazinones has been explored, with these compounds being tested for their analgesic and anti-inflammatory activities. This research shows the potential of morpholino pyridazinone derivatives in developing new therapeutic agents for pain and inflammation management (A. Demchenko et al., 2015).

Inhibition of β-1,3-Glucan Synthase

Further studies into pyridazinone derivatives have emphasized their role as novel glucan synthase inhibitors, which is crucial for antifungal drug development. These studies have detailed the structural modifications leading to compounds with significantly improved systemic exposure while retaining potent antifungal efficacy, underscoring the importance of chemical structure in therapeutic effectiveness (P. Ting et al., 2011; Gang Zhou et al., 2011).

Future Directions

Future research could focus on elucidating the synthesis, structure, reactivity, and potential applications of this compound. This could include studies on its potential biological activity and its physical and chemical properties .

properties

IUPAC Name

2-[2-(benzenesulfonyl)ethyl]-5-morpholin-4-ylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O4S/c20-16-12-14(18-6-9-23-10-7-18)13-17-19(16)8-11-24(21,22)15-4-2-1-3-5-15/h1-5,12-13H,6-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDGLGLAAIJGVBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC(=O)N(N=C2)CCS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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